GPR55 Inverse Agonism: DHA-Gly versus Arachidonoyl Glycine Comparative Pharmacology
Docosahexaenoyl glycine acts as an inverse agonist at G protein-coupled receptor 55 (GPR55), exhibiting functional activity comparable to that of arachidonoyl glycine in the same assay system. Both compounds reduce basal GPR55-mediated signaling in a concentration-dependent manner [1]. This contrasts with the agonist activity observed for other N-acyl amides such as N-arachidonoyl ethanolamine at distinct cannabinoid-related receptors, highlighting receptor-specific pharmacology tied to the glycine head group and fatty acyl structure.
| Evidence Dimension | GPR55 inverse agonist activity (reduction of basal receptor signaling) |
|---|---|
| Target Compound Data | DHA-Gly: concentration-dependent reduction in basal GPR55 signaling; functional inverse agonist activity confirmed |
| Comparator Or Baseline | NAGly: concentration-dependent reduction in basal GPR55 signaling; functional inverse agonist activity confirmed |
| Quantified Difference | Both compounds demonstrate inverse agonist activity at GPR55; no significant functional difference between DHA-Gly and NAGly in this assay |
| Conditions | GPR55-expressing HEK293 cells; functional assay measuring basal receptor signaling modulation |
Why This Matters
Researchers targeting GPR55 in neuroinflammation models may select DHA-Gly as an ω-3-derived inverse agonist alternative to ω-6-derived NAGly, enabling comparative studies of ω-3 versus ω-6 signaling bias without sacrificing target engagement.
- [1] Kim JS, Franchini L, Yudin Y, et al. Omega-3 Fatty Acid Derived Neuroactive Lipids - Docosahexaenoyl-Glycine and Its Epoxide Metabolites are Multifunctional Lipid Mediators. bioRxiv. 2025:2025.10.17.681057. doi:10.1101/2025.10.17.681057 View Source
